

Application Notes and Protocols: Evaluation of CP-628006 using the Ussing Chamber

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial surfaces. In conditions such as cystic fibrosis, the function of this channel is impaired. Potentiators are a class of therapeutic compounds designed to enhance the opening probability (gating) of CFTR channels that are present on the cell surface.

CP-628006 has been identified as a small molecule CFTR potentiator.[1][2] Unlike other potentiators such as ivacaftor, **CP-628006** has a distinct chemical structure and mechanism of action, restoring ATP-dependent gating to certain CFTR mutants.[1][3] The Ussing chamber is an essential ex vivo system that allows for the study of ion transport across intact epithelial tissues, such as the intestinal mucosa.[4] This application note provides a detailed protocol for the evaluation of **CP-628006**'s efficacy as a CFTR potentiator using a porcine or rodent intestinal tissue model in an Ussing chamber system.

Principle of the Assay

This protocol measures the effect of **CP-628006** on CFTR-mediated chloride secretion across an isolated segment of intestinal epithelium mounted in an Ussing chamber. The tissue is bathed in physiological solutions and the transepithelial electrical parameters, specifically the



short-circuit current (Isc), are monitored. The Isc is a direct measure of net ion transport across the epithelium.

The experimental sequence involves:

- Inhibiting the epithelial sodium channel (ENaC) with amiloride to isolate chloride secretory currents.
- Activating CFTR through the cAMP signaling pathway using forskolin.
- Adding the CFTR potentiator, CP-628006, to enhance the forskolin-stimulated Isc.
- Finally, adding a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed change in current is indeed mediated by CFTR.

Materials and Reagents Equipment

- Ussing Chamber System (e.g., EasyMount or classic chamber systems)
- Voltage-Current Clamp Amplifier
- Data Acquisition System and Software
- Water Bath/Heater for temperature control (37°C)
- Carbogen Gas Tank (95% O₂ / 5% CO₂) and tubing
- Dissection Microscope and Tools
- Pipettes and general laboratory consumables

Buffers and Reagents



Reagent	Stock Concentration	Final Concentration	Solvent
Krebs-Bicarbonate Ringer (KBR) Buffer	-	See Table 2	Deionized H₂O
Amiloride	100 mM	100 μΜ	DMSO
Forskolin	10 mM	10 μΜ	DMSO
CP-628006	10 mM	0.1 - 10 μΜ	DMSO
CFTRinh-172	10 mM	10 μΜ	DMSO

Table 1: Reagent Stock and Final Concentrations.

Component	Concentration (mM)
NaCl	115
NaHCO₃	25
K ₂ HPO ₄	2.4
KH ₂ PO ₄	0.4
MgCl ₂	1.2
CaCl ₂	1.2
D-Glucose (Serosal Side)	10
Mannitol (Mucosal Side)	10

Table 2: Composition of Krebs-Bicarbonate Ringer (KBR) Buffer. Prepare fresh and warm to 37°C while gassing with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes to achieve a pH of ~7.4.

Experimental Protocol Tissue Preparation



- Humanely euthanize the animal (e.g., pig, rat) according to institutionally approved protocols.
- Excise a segment of the desired intestinal region (e.g., ileum or colon).
- Immediately place the tissue segment in ice-cold, carbogen-gassed KBR buffer.
- Transfer the tissue to a dissection dish with fresh, cold KBR.
- Open the intestinal segment along the mesenteric border.
- Gently rinse the mucosal surface with KBR buffer to remove residual contents.
- Using a dissection microscope, carefully strip the external muscle layers to obtain a preparation of mucosa-submucosa.
- Cut the stripped tissue into appropriate sizes for mounting in the Ussing chamber sliders.

Ussing Chamber Setup and Mounting

- Assemble the Ussing chambers, ensuring all components are clean.
- Fill the apical and basolateral chambers with equal volumes of pre-warmed (37°C) and carbogen-gassed KBR buffer.
- Mount the prepared intestinal tissue onto the chamber slider, ensuring the mucosal side faces the apical chamber.
- Secure the slider in the Ussing chamber, avoiding any leaks or tissue damage.
- Allow the system to equilibrate for 20-30 minutes, or until a stable baseline transepithelial electrical resistance (TEER) and potential difference (PD) are achieved.

Electrophysiological Measurements

- Begin recording the short-circuit current (Isc) under voltage-clamp mode (clamped at 0 mV).
- Establish Baseline: Record a stable baseline Isc for 5-10 minutes.



- ENaC Inhibition: Add Amiloride (100 μM) to the apical chamber to block sodium absorption. A
 decrease in lsc is expected. Wait for the current to stabilize (approximately 10-15 minutes).
- CFTR Activation: Add Forskolin (10 μ M) to the basolateral chamber. This will increase intracellular cAMP and activate CFTR, resulting in an increase in Isc. Allow the current to reach a stable plateau.
- Potentiator Evaluation: Add **CP-628006** to the apical chamber. It is recommended to perform a cumulative dose-response (e.g., $0.1~\mu\text{M}$, $0.3~\mu\text{M}$, $1~\mu\text{M}$, $3~\mu\text{M}$, $10~\mu\text{M}$), allowing the Isc to stabilize after each addition. A further increase in Isc indicates potentiation of CFTR activity.
- CFTR Inhibition: Following the final dose of **CP-628006**, add CFTRinh-172 (10 μ M) to the apical chamber. A sharp decrease in Isc confirms that the current is CFTR-dependent.

Data Presentation and Analysis

The primary endpoint is the change in short-circuit current (Δ Isc) following the addition of each compound. Data should be summarized and presented in a clear tabular format.

Condition	ΔIsc (μA/cm²) (Mean ± SEM)
Baseline	N/A
Amiloride (100 μM)	-15.2 ± 2.1
Forskolin (10 μM)	+45.8 ± 5.3
CP-628006 (1 μM)	+25.5 ± 3.9
CP-628006 (3 μM)	+42.1 ± 6.0
CP-628006 (10 μM)	+55.7 ± 7.2
CFTRinh-172 (10 μM)	-98.6 ± 8.5

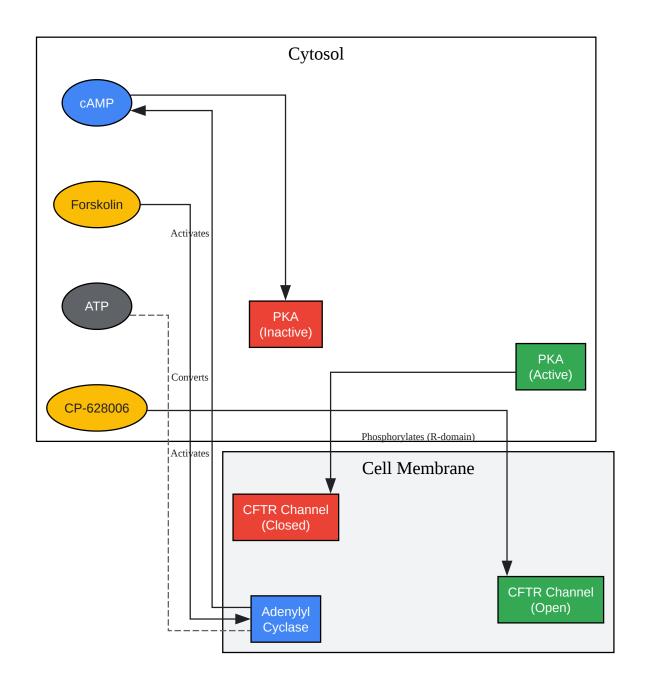
Table 3: Representative Quantitative Data for **CP-628006** Evaluation. This table illustrates the expected changes in short-circuit current (Isc). The Δ Isc for each compound is calculated relative to the stable current immediately preceding its addition.



Visualizations

CFTR Activation Signaling Pathway

The following diagram illustrates the signaling cascade leading to CFTR activation, which is the target of potentiators like **CP-628006**.



Potentiates Gating

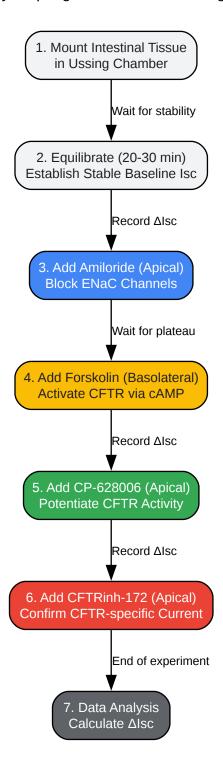


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Caption: cAMP-mediated activation pathway of the CFTR channel.

Experimental Workflow for CP-628006 Evaluation

This diagram outlines the step-by-step logical flow of the Ussing chamber experiment.





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Caption: Ussing chamber experimental workflow for evaluating CP-628006.

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References

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